molecular formula C7H10F3NO2 B13181107 3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid

3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid

Cat. No.: B13181107
M. Wt: 197.15 g/mol
InChI Key: MRUIBHFBXNZNPC-FUTKDDECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid is a compound with the molecular formula C7H10F3NO2 This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid typically involves the formation of the cyclopropyl ring followed by the introduction of the trifluoromethyl group and the amino group. One common method involves the cyclopropanation of an appropriate alkene precursor using a reagent such as diazomethane. The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide under suitable conditions. The amino group is then introduced via amination reactions, often using ammonia or an amine source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for cyclopropanation and trifluoromethylation steps to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-(phenylamino)propanoic acid: Similar in structure but with a phenyl group instead of a trifluoromethyl group.

    Majusculoic acid: Another cyclopropyl-containing compound with different substituents.

Uniqueness

3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

3-[(1S,2S,3S)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)5-3(6(5)11)1-2-4(12)13/h3,5-6H,1-2,11H2,(H,12,13)/t3-,5-,6-/m0/s1

InChI Key

MRUIBHFBXNZNPC-FUTKDDECSA-N

Isomeric SMILES

C(CC(=O)O)[C@H]1[C@@H]([C@H]1N)C(F)(F)F

Canonical SMILES

C(CC(=O)O)C1C(C1N)C(F)(F)F

Origin of Product

United States

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